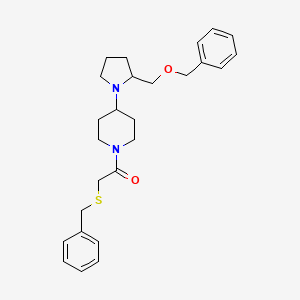
3-(4-Methoxybenzylidene)-oxindole
Descripción general
Descripción
3-(4-Methoxybenzylidene)-oxindole, also known as MBIO, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBIO belongs to the family of oxindoles, which are known for their diverse biological activities.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 3-(4-methoxybenzylidene)-oxindole, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .
Mode of Action
For instance, some indole derivatives have been found to inhibit lysine biosynthesis, a vital process in many organisms .
Biochemical Pathways
Indole derivatives have been reported to influence a variety of biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-Methoxybenzylidene)-oxindole in lab experiments is its low toxicity. 3-(4-Methoxybenzylidene)-oxindole has been shown to be relatively safe even at high doses. However, one of the limitations of using 3-(4-Methoxybenzylidene)-oxindole in lab experiments is its low solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for the research on 3-(4-Methoxybenzylidene)-oxindole. One area of interest is the development of more efficient synthesis methods for 3-(4-Methoxybenzylidene)-oxindole. Another area of interest is the investigation of the potential use of 3-(4-Methoxybenzylidene)-oxindole in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-Methoxybenzylidene)-oxindole and its potential side effects.
In conclusion, 3-(4-Methoxybenzylidene)-oxindole is a promising compound that has shown potential therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
3-(4-Methoxybenzylidene)-oxindole has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. 3-(4-Methoxybenzylidene)-oxindole has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHLANGNFXOOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384391 | |
| Record name | 3-(4-methoxybenzylidene)-oxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55160-02-6 | |
| Record name | 3-(4-methoxybenzylidene)-oxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


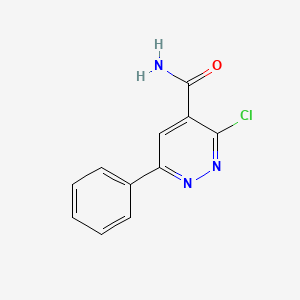
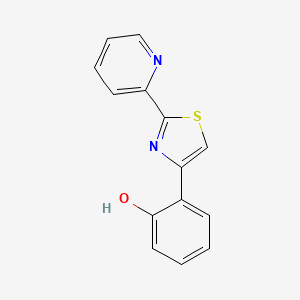
![N-benzyl-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2781844.png)
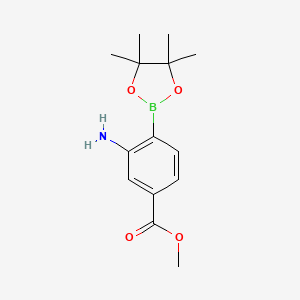
![3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
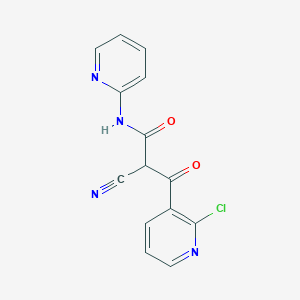
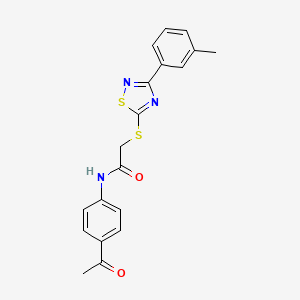
![4-(2,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2781851.png)


![13-Ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2781856.png)


